molecular formula C13H17NO5 B7576286 3-[Ethyl-(2-hydroxy-5-methoxybenzoyl)amino]propanoic acid

3-[Ethyl-(2-hydroxy-5-methoxybenzoyl)amino]propanoic acid

Cat. No. B7576286
M. Wt: 267.28 g/mol
InChI Key: XOXJFRLPJFXTLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Ethyl-(2-hydroxy-5-methoxybenzoyl)amino]propanoic acid, also known as ethyl-2-hydroxy-5-methoxybenzoylalanine (EHMBA), is a synthetic compound that has been extensively studied for its potential therapeutic applications. EHMBA belongs to the class of amino acid derivatives and has been found to exhibit potent antioxidant and anti-inflammatory properties.

Scientific Research Applications

EHMBA has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. EHMBA has been found to exhibit potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of these diseases.

Mechanism of Action

EHMBA exerts its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species (ROS) and inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). EHMBA also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
EHMBA has been found to exhibit potent antioxidant and anti-inflammatory effects in various in vitro and in vivo studies. EHMBA has been shown to protect against oxidative stress-induced cell damage, reduce inflammation, and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

EHMBA has several advantages for lab experiments such as its high purity, stability, and solubility in water. However, EHMBA has limitations such as its low bioavailability, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on EHMBA. One area of research could be the development of novel drug delivery systems to improve its bioavailability. Another area of research could be the investigation of its potential therapeutic applications in other diseases such as diabetes and autoimmune disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its antioxidant and anti-inflammatory effects.
Conclusion:
In conclusion, EHMBA is a promising compound that exhibits potent antioxidant and anti-inflammatory properties. Its synthesis method is well-established, and it has several potential therapeutic applications. However, further research is needed to fully understand its mechanism of action and to develop novel drug delivery systems to improve its bioavailability.

Synthesis Methods

EHMBA can be synthesized by the reaction of ethyl-2-amino-3-methylbutanoate with 2-hydroxy-5-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields EHMBA as a white crystalline solid with a melting point of 128-130°C.

properties

IUPAC Name

3-[ethyl-(2-hydroxy-5-methoxybenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-3-14(7-6-12(16)17)13(18)10-8-9(19-2)4-5-11(10)15/h4-5,8,15H,3,6-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXJFRLPJFXTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)O)C(=O)C1=C(C=CC(=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Ethyl-(2-hydroxy-5-methoxybenzoyl)amino]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.